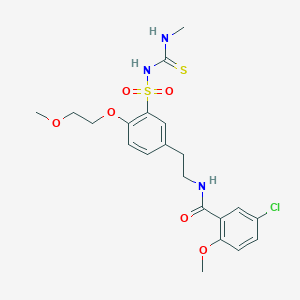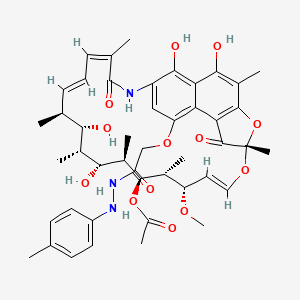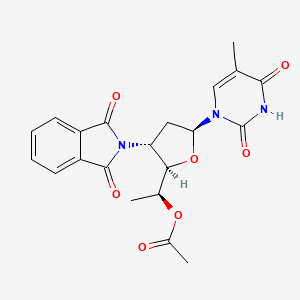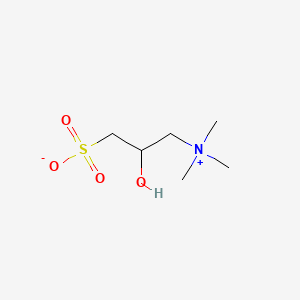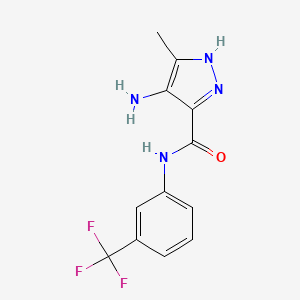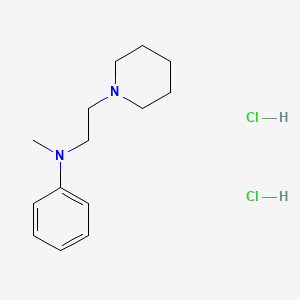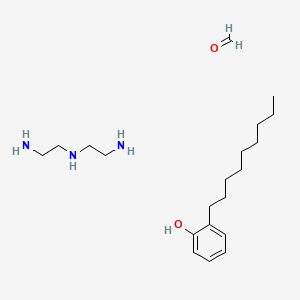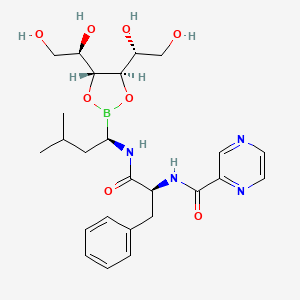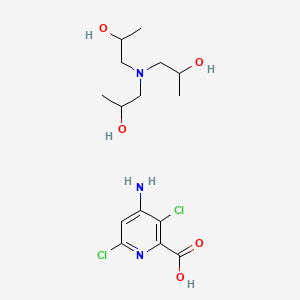
Aminopyralid-tris(2-hydroxypropyl)ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminopyralid-tris(2-hydroxypropyl)ammonium is a chemical compound with the molecular formula C14H24Cl2N2O5. It is a derivative of aminopyralid, a pyridine carboxylic acid herbicide known for its systemic activity and selectivity towards broadleaf weeds. This compound is primarily used in agricultural settings to control invasive weed species, ensuring the health and productivity of crops.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aminopyralid-tris(2-hydroxypropyl)ammonium involves the reaction of aminopyralid with tris(2-hydroxypropyl)amine. The process typically includes the following steps:
Preparation of Aminopyralid: Aminopyralid is synthesized through the chlorination of 4-amino-3,6-dichloropyridine-2-carboxylic acid.
Reaction with Tris(2-hydroxypropyl)amine: Aminopyralid is then reacted with tris(2-hydroxypropyl)amine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of 4-amino-3,6-dichloropyridine-2-carboxylic acid.
Amine Reaction: The chlorinated product is then reacted with tris(2-hydroxypropyl)amine in industrial reactors, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Aminopyralid-tris(2-hydroxypropyl)ammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Various carboxylic acids and aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated compounds and other substituted derivatives.
Applications De Recherche Scientifique
Aminopyralid-tris(2-hydroxypropyl)ammonium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for potential therapeutic applications due to its bioactivity.
Industry: Utilized in the formulation of herbicides and other agrochemical products.
Mécanisme D'action
Aminopyralid-tris(2-hydroxypropyl)ammonium exerts its effects through the following mechanisms:
Auxin-like Activity: Mimics the action of natural plant hormones (auxins), disrupting normal plant growth and development.
Molecular Targets: Binds to auxin receptors in plants, leading to uncontrolled cell division and growth.
Pathways Involved: Interferes with the auxin signaling pathway, causing abnormal growth patterns and ultimately plant death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminopyralid: The parent compound, used widely as a herbicide.
Clopyralid: Another pyridine carboxylic acid herbicide with similar properties.
Picloram: A related compound with systemic herbicidal activity.
Uniqueness
Aminopyralid-tris(2-hydroxypropyl)ammonium is unique due to its enhanced solubility and stability compared to its parent compound, aminopyralid. This makes it more effective in certain applications, particularly in formulations requiring high solubility and stability.
Propriétés
Numéro CAS |
566191-89-7 |
|---|---|
Formule moléculaire |
C15H25Cl2N3O5 |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
4-amino-3,6-dichloropyridine-2-carboxylic acid;1-[bis(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H21NO3.C6H4Cl2N2O2/c1-7(11)4-10(5-8(2)12)6-9(3)13;7-3-1-2(9)4(8)5(10-3)6(11)12/h7-9,11-13H,4-6H2,1-3H3;1H,(H2,9,10)(H,11,12) |
Clé InChI |
SLYAVQCIBHSIQW-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)O)CC(C)O)O.C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


